
2-Fluoro-4-propoxybenzoic acid
Overview
Description
2-Fluoro-4-propoxybenzoic acid is a fluorinated benzoic acid derivative featuring a fluorine atom at the ortho position and a propoxy group at the para position relative to the carboxylic acid moiety.
Preparation Methods
Preparation Methods
Starting Materials and General Approach
The synthesis typically begins with commercially available 4-propoxybenzoic acid or 4-hydroxybenzoic acid derivatives, which are then fluorinated at the 2-position. Alternatively, 2-fluorobenzoic acid derivatives can be functionalized with a propoxy group at the 4-position.
Method 1: Fluorination of 4-Propoxybenzoic Acid
Step 1: Formation of 4-propoxybenzoic acid
This compound can be prepared by Williamson ether synthesis, where 4-hydroxybenzoic acid is reacted with 1-bromopropane or propyl tosylate under basic conditions to form the propoxy ether.
Step 2: Electrophilic Aromatic Fluorination
The 4-propoxybenzoic acid is subjected to selective fluorination at the 2-position. This can be achieved using electrophilic fluorinating agents under controlled conditions to avoid over-fluorination or side reactions.
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- Protection of the carboxylic acid group may be necessary during fluorination to prevent side reactions.
- Reaction temperature and solvent choice critically affect regioselectivity and yield.
Method 2: Propoxylation of 2-Fluorobenzoic Acid
Step 1: Starting from 2-fluorobenzoic acid
The 2-fluorobenzoic acid is first converted into a suitable intermediate, often the potassium salt, to enhance nucleophilicity.
Step 2: Nucleophilic Aromatic Substitution (Williamson Ether Synthesis)
The propoxy group is introduced at the 4-position by reacting the 2-fluorobenzoate salt with propyl halides or tosylates under basic conditions.
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- The reaction is typically performed in polar aprotic solvents such as dimethylformamide (DMF).
- Reaction temperature is maintained around 70 °C for optimal yields.
- The potassium salt intermediate is often generated by treatment with potassium hydroxide in a methanol/isopropanol mixture.
Supporting Research Findings
A study reported by AChemBlock confirms the availability and purity of 4-fluoro-2-n-propoxybenzoic acid (CAS 1378666-16-0) with a purity of 97%, indicating successful synthesis and isolation protocols.
Synthetic routes for related compounds such as 3-bromo-2-fluoro-6-propoxybenzoic acid involve electrophilic aromatic substitution and nucleophilic substitution steps, highlighting the importance of regioselective halogenation and ether formation.
The preparation of potassium 4-propoxybenzoate salt and its reaction with tosylate intermediates in DMF at 70 °C for 7 hours has been demonstrated to yield oxiran-2-ylmethyl 4-propoxybenzoate, a key intermediate in related syntheses.
Reaction Conditions and Optimization
Step | Reagents/Conditions | Temperature | Solvent | Notes |
---|---|---|---|---|
Williamson Ether Synthesis | 4-hydroxybenzoic acid + Propyl halide | Room temp - 70 °C | DMF, Methanol/Isopropanol | Base: KOH or NaH; inert atmosphere preferred |
Fluorination | Electrophilic fluorinating agent (e.g., NFSI) | 0 - 25 °C | Acetonitrile, DCM | Protect carboxylic acid if needed |
Formation of potassium salt | KOH in MeOH/PrOH (1:3) | Room temp | Methanol/Isopropanol | Ensures nucleophilicity for substitution |
Nucleophilic substitution | Potassium 4-propoxybenzoate + tosylate | 70 °C | DMF | 7 hours reaction time optimal |
Analytical Verification
NMR Spectroscopy : Characteristic signals for the propoxy group (methyl protons around δ 1.0–1.5 ppm, methylene protons near δ 3.5–4.0 ppm) and aromatic protons confirm substitution pattern. Fluorine presence is verified by ^19F NMR (δ ~ -100 to -120 ppm).
Mass Spectrometry : Molecular ion peaks consistent with C10H11FO3 (molecular weight ~198.19 g/mol) confirm molecular identity.
Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm typically confirms purity ≥95%, essential for research-grade compounds.
Summary Table of Preparation Routes
Method | Starting Material | Key Reaction | Advantages | Challenges |
---|---|---|---|---|
Fluorination of 4-propoxybenzoic acid | 4-propoxybenzoic acid | Electrophilic fluorination | Direct introduction of F at ortho position | Control of regioselectivity; acid protection needed |
Propoxylation of 2-fluorobenzoic acid | 2-fluorobenzoic acid | Williamson ether synthesis | Easier control of ether formation | Requires salt formation; longer reaction times |
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or basic conditions. For example:
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Reaction with methanol in the presence of sulfuric acid yields methyl 2-fluoro-4-propoxybenzoate .
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Potassium salt formation (via KOH) facilitates nucleophilic substitution with alkyl halides or tosylates .
Representative Conditions:
Substrate | Reagent/Catalyst | Solvent | Temperature | Yield |
---|---|---|---|---|
2-Fluoro-4-propoxybenzoic acid | Methanol/H₂SO₄ | Toluene | Reflux | ~85% |
Potassium 4-propoxybenzoate | Tosylate derivative | DMF | 70°C | ~78% |
Nucleophilic Aromatic Substitution
The fluorine atom at the 2-position participates in nucleophilic substitution due to electron-withdrawing effects from the carboxylic acid and propoxy groups. Examples include:
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Hydroxylation : Reaction with aqueous NaOH at elevated temperatures replaces fluorine with hydroxyl.
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Amination : Substitution with amines (e.g., aniline) under catalytic conditions.
Kinetic Data (Analog):
For 2,3,4,5-tetrafluorobenzoic acid (pKa = 3.08) , substitution rates correlate with leaving group ability (F⁻) and nucleophile strength.
Decarboxylation and Side-Chain Modifications
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Thermal Decarboxylation : Heating above 200°C removes CO₂, forming 2-fluoro-4-propoxybenzene .
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Propoxy Group Functionalization : The propoxy chain undergoes oxidation to ketones or cleavage to phenolic derivatives under strong acidic/basic conditions .
Metal-Catalyzed Coupling Reactions
The aromatic ring engages in cross-coupling reactions:
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Suzuki-Miyaura : Palladium-catalyzed coupling with arylboronic acids at the 5-position (meta to fluorine) .
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Buchwald-Hartwig Amination : Introduces nitrogen-containing groups using Pd/XPhos catalysts .
Example Protocol:
This compound + 4-Methoxyphenylboronic acid → 5-(4-Methoxyphenyl)-2-fluoro-4-propoxybenzoic acid
Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C, 12h .
Biological Interactions
While not a direct reaction, its structural analogs inhibit enzymes like dihydropteroate synthase (Ki = 0.8 μM for similar sulfonamides). The fluorine atom enhances binding affinity through electronegative effects.
Stability Under Synthetic Conditions
Scientific Research Applications
Chemistry
2-Fluoro-4-propoxybenzoic acid serves as an intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for the development of more complex organic molecules. It is particularly useful in synthesizing pharmaceuticals and agrochemicals due to its ability to modify biological activity through structural changes.
Biology
In biological research, this compound has been investigated for its potential biological activities :
- Enzyme Interactions : Studies have shown that this compound can interact with specific enzymes, potentially modulating their activity. This interaction is crucial for understanding metabolic pathways and developing enzyme inhibitors.
- Antimicrobial Activity : Preliminary research indicates that the compound may possess antimicrobial properties, making it a candidate for further studies aimed at developing new antimicrobial agents against resistant bacterial strains .
Medicine
The therapeutic potential of this compound is significant:
- Anti-inflammatory Properties : The compound has been explored for its anti-inflammatory effects, which could be beneficial in treating conditions like arthritis and other inflammatory diseases. In vivo studies suggest that it may reduce inflammation markers effectively.
- Analgesic Effects : Research indicates its potential as an analgesic agent, providing pain relief in experimental models. This aspect is particularly relevant for developing new pain management therapies.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be incorporated into formulations that require specific performance characteristics, such as improved solubility or stability.
In Vitro Studies
- Antimicrobial Testing : In vitro assays demonstrated the compound's ability to inhibit the growth of certain bacterial strains. These findings suggest its potential use as a new antimicrobial agent .
- Enzyme Inhibition : The compound's interaction with cyclooxygenase enzymes has been studied, revealing its capacity to inhibit these enzymes involved in inflammatory processes.
In Vivo Studies
- Animal Models : Studies involving animal models have shown that administration of this compound significantly reduces inflammation markers in models of arthritis and other inflammatory diseases.
- Pain Relief Observations : Pain relief was noted in models subjected to induced pain, indicating its analgesic properties and potential for clinical applications.
Summary of Applications
Application Area | Specific Uses |
---|---|
Chemistry | Intermediate in organic synthesis |
Biology | Enzyme interactions, antimicrobial activity |
Medicine | Anti-inflammatory effects, analgesic properties |
Industry | Production of specialty chemicals |
Mechanism of Action
The mechanism of action of 2-Fluoro-4-propoxybenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to inhibition of enzymes or modulation of receptor activity. The propoxy group may also contribute to the compound’s overall biological activity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the benzoic acid core significantly affect molecular interactions. Below is a comparative analysis of key analogs:
Key Observations :
- Alkoxy vs.
- Biphenyl Systems : Biphenyl derivatives (e.g., ) exhibit extended π-conjugation, enhancing electronic delocalization and binding affinity in biological or material science applications.
- Fluorine Positioning: Fluorine at C-2 in benzoic acid derivatives often lowers pKa (increasing acidity) compared to non-fluorinated analogs, which may influence pharmacokinetics .
Biological Activity
2-Fluoro-4-propoxybenzoic acid (C10H11FO3) is an aromatic compound that has garnered interest due to its potential biological activities. This article examines the compound's mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a fluorine atom and a propoxy group attached to a benzoic acid moiety. Its molecular structure contributes significantly to its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C10H11FO3 |
Molecular Weight | 196.19 g/mol |
Solubility | Soluble in organic solvents; limited solubility in water |
The biological activity of this compound is primarily attributed to its interactions with various biomolecules. It has been shown to inhibit specific enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory therapies. The compound may also interact with protein tyrosine phosphatases (PTPs), which play crucial roles in cellular signaling and disease processes .
Anti-inflammatory Effects
Research has indicated that this compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory mediators such as prostaglandins. This inhibition can lead to reduced inflammation and pain relief, similar to other non-steroidal anti-inflammatory drugs (NSAIDs).
Antimicrobial Activity
Some studies suggest that derivatives of benzoic acid, including this compound, possess antimicrobial properties. These compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways, providing a basis for their use as antimicrobial agents.
Case Studies
-
Inhibition of Protein Tyrosine Phosphatases
A study demonstrated that this compound selectively inhibits TC-PTP, a member of the PTP family associated with various diseases including diabetes and cancer. This selective inhibition suggests potential therapeutic applications in managing conditions related to abnormal PTP activity . -
Anti-inflammatory Activity in Animal Models
In vivo studies using rat models showed that administration of this compound resulted in significant reductions in inflammatory markers following induced inflammation. The compound's ability to lower levels of cytokines such as IL-6 and TNF-alpha indicates its potential as an effective anti-inflammatory agent.
Research Findings
Recent investigations have focused on the pharmacokinetics and safety profile of this compound:
- Pharmacokinetics : After oral administration, the compound exhibited rapid absorption with peak plasma concentrations occurring within 1–2 hours.
- Safety Profile : Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects reported.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Fluoro-4-propoxybenzoic acid, and what key reaction conditions influence yield?
- Methodological Answer : A typical synthesis involves halogenation and etherification. For example, 2-fluoro-4-hydroxybenzoic acid (a precursor) can be synthesized via cleavage of a methoxy group using BBr₃ in anhydrous conditions (yield ~57%) . Propylation of the hydroxyl group is achieved via nucleophilic substitution using 1-bromopropane in the presence of a base (e.g., K₂CO₃). Key factors affecting yield include:
- Reagent purity : Impurities in BBr₃ can lead to side reactions.
- Temperature control : Alkylation reactions often require reflux in aprotic solvents (e.g., DMF or acetone).
- Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetic acid/methanol/water eluent ensures high purity .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals for the fluorine-adjacent aromatic proton (deshielded due to electronegativity) and propoxy chain protons. Fluorine's magnetic anisotropy may split signals .
- IR spectroscopy : Confirm the carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups.
- HPLC-MS : Validate molecular weight (MW: 212.2 g/mol) and purity (>95%) .
Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH stability : Dissolve the compound in buffers (pH 1–13) and monitor degradation via HPLC at 25°C and 40°C over 72 hours.
- Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures.
- Light sensitivity : Store samples under UV light (254 nm) and track changes in UV-Vis spectra .
Advanced Research Questions
Q. How can researchers optimize the alkylation step when introducing the propoxy group to minimize byproducts?
- Methodological Answer :
- Base selection : Use bulky bases (e.g., DBU) to reduce nucleophilic attack on the carboxylic acid.
- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may require lower temperatures to avoid esterification.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .
Q. What strategies resolve contradictory bioactivity data in enzyme inhibition studies involving this compound?
- Methodological Answer :
- Orthogonal assays : Combine fluorescence-based assays with isothermal titration calorimetry (ITC) to confirm binding affinities.
- Purity verification : Trace impurities (e.g., unreacted propyl bromide) can skew results; re-purify via preparative HPLC .
- Structural analogs : Compare activity with 2-fluoro-4-hydroxybenzoic acid (lacking propoxy) to isolate the role of the ether group .
Q. How can computational modeling predict the impact of fluorine substitution on the compound’s reactivity and binding interactions?
- Methodological Answer :
- Density functional theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites influenced by fluorine.
- Molecular docking : Simulate interactions with target enzymes (e.g., cyclooxygenase) using software like AutoDock Vina. Fluorine’s electronegativity may enhance hydrogen bonding or steric effects .
Q. What synthetic routes enable regioselective fluorination to avoid positional isomers?
- Methodological Answer :
- Directed ortho-metalation : Use a directing group (e.g., methoxy) to position fluorine before propoxylation .
- Electrophilic fluorination : Selectfluor® in acetic acid selectively fluorinates the para position relative to the hydroxyl group.
- Post-synthetic modification : Introduce fluorine via SNAr on pre-formed nitro intermediates .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported NMR chemical shifts for fluorinated benzoic acid derivatives?
- Methodological Answer :
- Solvent calibration : Chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). Standardize solvent systems.
- Dynamic effects : Rotamers in the propoxy chain may cause splitting; use variable-temperature NMR to freeze conformers.
- Reference compounds : Compare shifts with structurally validated analogs (e.g., 4-propoxybenzoic acid) .
Q. What experimental approaches validate the proposed metabolic pathways of this compound in vitro?
- Methodological Answer :
- Hepatocyte assays : Incubate with primary human hepatocytes and analyze metabolites via LC-MS/MS.
- Isotope labeling : Use ¹⁸O-labeled water to track hydrolysis of the propoxy group.
- Enzyme inhibition : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to identify metabolic enzymes .
Q. Methodological Tables
Properties
IUPAC Name |
2-fluoro-4-propoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-2-5-14-7-3-4-8(10(12)13)9(11)6-7/h3-4,6H,2,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNGKZRNUKQAKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379206 | |
Record name | 2-fluoro-4-propoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203115-96-2 | |
Record name | 2-Fluoro-4-propoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203115-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-fluoro-4-propoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-fluoro-4-propoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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